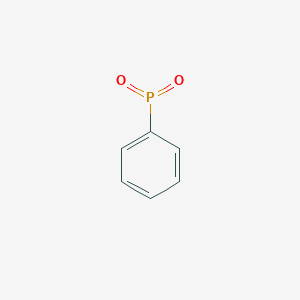

Phosphine oxide, oxophenyl-

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQVWTDLQQGKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425986 | |

| Record name | Phosphine oxide, oxophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55861-16-0 | |

| Record name | Phosphine oxide, oxophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Diphenylphosphine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphine oxide is a key organophosphorus compound with wide-ranging applications in organic synthesis. It serves as a crucial intermediate in the preparation of phosphine ligands, which are essential for various transition-metal-catalyzed cross-coupling reactions. Furthermore, its derivatives are utilized in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the core synthesis methods for diphenylphosphine oxide, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Core Synthesis Methodologies

Several synthetic routes to diphenylphosphine oxide have been established, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The primary methods covered in this guide are:

-

Grignard Reaction with Diethyl Phosphite

-

Hydrolysis of Chlorodiphenylphosphine

-

Two-Step Quaternization-Wittig Reaction Sequence

-

Nickel-Catalyzed Hirao Reaction

-

One-Pot Synthesis from Triphenylphosphine Oxide

Grignard Reaction with Diethyl Phosphite

This classic method involves the reaction of a phosphonic ester, such as diethylphosphite, with a Grignard reagent, followed by an acidic workup to yield diphenylphosphine oxide[1].

Reaction Scheme

Caption: Grignard reaction for diphenylphosphine oxide synthesis.

Experimental Protocol

A detailed experimental protocol for a similar reaction involving the synthesis of bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide is described in Organic Syntheses. This can be adapted for the synthesis of diphenylphosphine oxide.

-

Grignard Reagent Formation: In a dry, inert atmosphere, prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

Reaction with Diethyl Phosphite:

-

In a separate flask under an inert atmosphere, dissolve diethyl phosphite in anhydrous THF and cool the solution to -60 °C in a dry ice/acetone bath.

-

Slowly add the prepared phenylmagnesium bromide solution to the diethyl phosphite solution, maintaining the temperature below -50 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Acidic Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or benzene.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude diphenylphosphine oxide can be purified by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Varies; typically moderate to high | General literature |

| Reaction Time | ~2-3 hours | Adapted from Org. Syn. |

| Reaction Temperature | -60 °C to room temperature | Adapted from Org. Syn. |

Hydrolysis of Chlorodiphenylphosphine

Diphenylphosphine oxide can be prepared by the partial hydrolysis of chlorodiphenylphosphine[2]. This method is straightforward but requires handling of the moisture-sensitive chlorodiphenylphosphine.

Reaction Scheme

References

An In-depth Technical Guide to Diphenylphosphine Oxide (CAS 4559-70-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenylphosphine oxide (CAS 4559-70-0), a versatile organophosphorus compound. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and application, and presents its toxicological profile and safety information.

Chemical and Physical Properties

Diphenylphosphine oxide is a white, crystalline solid at room temperature and is soluble in polar organic solvents.[1] It is an important intermediate in organic synthesis, finding widespread use in the creation of various pesticides and chiral phosphine ligands.[2]

Table 1: Physical and Chemical Properties of Diphenylphosphine Oxide

| Property | Value | Reference(s) |

| CAS Number | 4559-70-0 | [1] |

| Molecular Formula | C₁₂H₁₁OP | [1] |

| Molecular Weight | 202.19 g/mol | [1] |

| Appearance | White to yellow powder or crystals | [3] |

| Melting Point | 50-57 °C | [3] |

| Solubility | Slightly soluble in water | [4] |

| Purity (GC) | ≥96.0 % | [3] |

Table 2: Spectroscopic Data for Diphenylphosphine Oxide

| Spectroscopic Technique | Characteristic Peaks/Shifts | Reference(s) |

| ¹H NMR (in CDCl₃) | δ 8.07 (d, J = 481.1 Hz, 1H), 7.73–7.68 (m, 4H), 7.59–7.55 (m, 2H), 7.51–7.47 (m, 4H) | [5] |

| ¹³C NMR (in CDCl₃) | δ 132.4 (d, JP–C = 3.0 Hz), 131.2 (d, JP–C = 101.0 Hz), 130.5 (d, JP–C = 12.0 Hz), 128.8 (d, JP–C = 13.0 Hz) | [5] |

| ³¹P NMR (in CDCl₃) | δ 21.5 (d, J = 481.1 Hz) | [5] |

| Infrared (IR) Spectrum | Conforms to standard | [3] |

Synthesis and Reactions

Diphenylphosphine oxide can be synthesized through several methods, with the most common being the reaction of phosphonic esters with Grignard reagents or the partial hydrolysis of chlorodiphenylphosphine.[1]

This protocol is based on the general method of reacting a phosphonic ester with a Grignard reagent.[1]

Materials:

-

Diethylphosphite

-

Phenylmagnesium bromide (C₆H₅MgBr) solution in THF

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place diethylphosphite dissolved in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add three equivalents of phenylmagnesium bromide solution from the dropping funnel to the stirred solution of diethylphosphite.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding a dilute solution of hydrochloric acid.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude diphenylphosphine oxide by recrystallization or column chromatography.

Diphenylphosphine oxide participates in a variety of important chemical transformations.

Tautomerism: Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid. This equilibrium is crucial for its reactivity, particularly in coordination chemistry where the P(III) form can act as a ligand.[1][6]

Buchwald-Hartwig Coupling: It is utilized in Buchwald-Hartwig amination reactions to introduce diphenylphosphino substituents.[1]

Conversion to Chlorodiphenylphosphine: Thionyl chloride can be used to convert diphenylphosphine oxide into chlorodiphenylphosphine.[2]

Applications in Research and Development

The unique reactivity of diphenylphosphine oxide makes it a valuable tool in several areas of chemical research and development.

Diphenylphosphine oxide is a precursor for the synthesis of various organophosphorus compounds, including triarylphosphine oxides and Horner-Wittig reagents.[4] It is also a key component in hydrophosphinylation reactions of terminal alkynes to produce alkenyldiphenylphosphine oxides.[7]

As a ligand, diphenylphosphine oxide is employed in various transition metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[4]

Diphenylphosphine oxide and its derivatives are utilized as flame retardants in polymers like epoxy resins.[8] The incorporation of these compounds can enhance the thermal stability and flame retardancy of the material.[8][9]

Safety and Handling

Diphenylphosphine oxide is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[10]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10]

-

Skin Protection: Wear protective gloves and clothing.[10]

-

Respiratory Protection: Use a NIOSH-approved respirator when ventilation is inadequate.[10]

Handling and Storage:

-

Avoid contact with skin and eyes.[10]

-

Avoid formation of dust and aerosols.[10]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[10]

-

Handle under an inert atmosphere as it is moisture-sensitive.[4]

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

References

- 1. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 2. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]

- 3. Diphenylphosphine oxide, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Diphenylphosphine oxide | 4559-70-0 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of Diphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphine oxide ((C₆H₅)₂P(O)H), a key organophosphorus compound, is a versatile intermediate and ligand in organic synthesis, catalysis, and materials science.[1][2] Its utility in applications such as Buchwald-Hartwig amination and as a precursor to chiral phosphine ligands underscores the importance of a thorough understanding of its physical characteristics. This guide provides an in-depth overview of the core physical properties of diphenylphosphine oxide, complete with experimental protocols for their determination, to support its effective use in research and development.

Core Physical Properties

The fundamental physical characteristics of diphenylphosphine oxide are summarized in the tables below, providing a consolidated reference for laboratory applications.

General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁OP | [3][4] |

| Molecular Weight | 202.19 g/mol | [1][3][4] |

| Appearance | White to off-white solid/crystals | [1][2] |

| Melting Point | 56-57 °C | [1][2] |

| Boiling Point | 105 °C at 0.4 mmHg |

Solubility Profile

Diphenylphosphine oxide is generally soluble in polar organic solvents.[1]

| Solvent | Solubility | Source(s) |

| Polar Organic Solvents | Soluble | [1] |

Spectroscopic Data

| Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectra available, specific shifts depend on solvent and conditions. | [3] |

| ¹³C NMR | Spectra available, specific shifts depend on solvent and conditions. | [3] |

| ³¹P NMR | Spectra available, specific shifts depend on solvent and conditions. | [3] |

| Infrared (IR) | Spectra available, key stretches associated with P=O and P-H bonds. | [3] |

| Mass Spectrometry (MS) | Mass-to-charge ratio consistent with the molecular weight. | [3] |

Crystallographic Data

While a specific crystal structure for diphenylphosphine oxide is referenced in the Cambridge Structural Database (CSD) with the deposition number 936826, detailed crystallographic parameters were not directly accessible in the surveyed literature.[3] A general protocol for single-crystal X-ray diffraction is provided below.

Experimental Protocols

This section details the methodologies for determining the key physical properties of diphenylphosphine oxide, providing a practical guide for researchers.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry diphenylphosphine oxide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.

-

Purity Assessment: A sharp melting point range of 1-2 °C is indicative of a pure compound. A broader melting range suggests the presence of impurities.

Boiling Point Determination (Vacuum Distillation)

Due to its high boiling point at atmospheric pressure, the boiling point of diphenylphosphine oxide is determined under reduced pressure to prevent decomposition.

Procedure:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask containing the diphenylphosphine oxide sample and a stir bar, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum source. All glass joints should be properly sealed.

-

Pressure Reduction: The pressure inside the apparatus is gradually reduced to the desired level (e.g., 0.4 mmHg) using a vacuum pump.

-

Heating: The sample is heated gently and uniformly. The stir bar ensures smooth boiling.

-

Temperature Measurement: The temperature of the vapor that distills into the condenser is measured using a thermometer. The boiling point is the temperature at which a steady condensation rate is observed.

-

Data Recording: The boiling point and the corresponding pressure are recorded.

Solubility Determination (Qualitative)

A general procedure to determine the solubility of diphenylphosphine oxide in various solvents is as follows:

Procedure:

-

Sample Preparation: A small, accurately weighed amount of diphenylphosphine oxide (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The sample is visually inspected for dissolution.

-

Classification:

-

Soluble: If the solid completely dissolves.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Iteration: The process is repeated with different solvents to establish a solubility profile.

Density Determination (Pycnometer Method)

The density of a solid can be accurately determined using a pycnometer.

Procedure:

-

Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed (m₁).

-

Mass of Pycnometer with Sample: A known mass of diphenylphosphine oxide is placed in the pycnometer, and the total mass is measured (m₂).

-

Mass of Pycnometer with Sample and Liquid: A liquid of known density (ρ₁) in which diphenylphosphine oxide is insoluble is added to the pycnometer, filling it completely. The total mass is then measured (m₃).

-

Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is measured (m₄).

-

Calculation: The density of diphenylphosphine oxide (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ₁

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H, ¹³C, and ³¹P NMR:

-

Sample Preparation: A small amount of diphenylphosphine oxide is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer, with the appropriate frequency for each nucleus. For ³¹P NMR, an external standard such as 85% H₃PO₄ is typically used for chemical shift referencing.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) or KBr Pellet Method:

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

Sample Preparation (KBr Pellet): The sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The IR spectrum is recorded, showing the absorption of infrared radiation as a function of wavenumber.

-

Data Analysis: The characteristic absorption bands corresponding to the functional groups (e.g., P=O, P-H) are identified.

-

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

-

Ionization: The sample is ionized, typically using techniques like electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight of the compound.

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a crystalline compound.

Procedure:

-

Crystal Growth: Single crystals of diphenylphosphine oxide suitable for X-ray diffraction are grown, for example, by slow evaporation of a saturated solution.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure, determining the unit cell dimensions, space group, and atomic positions. The structure is then refined to obtain precise bond lengths, bond angles, and other structural parameters.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a solid organic compound like diphenylphosphine oxide.

Caption: Workflow for determining the physical properties of diphenylphosphine oxide.

References

Crystal Structure of Diphenylphosphine Oxide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of diphenylphosphine oxide derivatives, compounds of significant interest in materials science and drug discovery. It delves into their synthesis, crystallographic properties, and biological activities, presenting key data in a structured and accessible format for researchers and professionals in the field.

Introduction to Diphenylphosphine Oxide Derivatives

Diphenylphosphine oxide is an organophosphorus compound with the formula (C₆H₅)₂P(O)H.[1] Its derivatives are characterized by the presence of a phosphoryl group (P=O) and two phenyl rings attached to the phosphorus atom, with further substitutions on the phenyl rings or the phosphorus-bound hydrogen. These compounds have garnered considerable attention due to their diverse applications, including as flame retardants, ligands in catalysis, and as scaffolds for the development of novel therapeutic agents.[2][3][4] The biological activity of these derivatives is often linked to their three-dimensional structure, making the study of their crystal structure paramount for understanding their function and for rational drug design.

Synthesis of Diphenylphosphine Oxide Derivatives

The synthesis of diphenylphosphine oxide and its derivatives can be achieved through several methods. Common strategies include the reaction of phosphonic esters with Grignard reagents followed by an acidic workup, or the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine.[5] More functionalized derivatives are often prepared via transition metal-catalyzed cross-coupling reactions, such as the Hirao reaction, or by the oxidation of the corresponding phosphines.[6][7]

General Synthetic Strategies

Several well-established methods for the synthesis of aryldiphenylphosphine oxides include:

-

Hirao Reaction: Transition metal-catalyzed coupling of diphenylphosphine oxide with aryl halides or pseudohalides.[6][7]

-

Oxidation of Aryldiphenylphosphines: A straightforward method involving the oxidation of the corresponding phosphine.[6][7]

-

Reaction with Grignard Reagents: The reaction of Ph₂P(O)Cl with Grignard reagents.[6][7]

-

Alkaline Hydrolysis: The hydrolysis of aryltriphenylphosphonium salts.[6][7]

-

Quaternization followed by Wittig Reaction: A two-step method involving the quaternization of tertiary diphenylphosphines with aryl bromides, followed by a Wittig reaction.[6][8]

Detailed Experimental Protocols

Below are detailed protocols for the synthesis of representative diphenylphosphine oxide derivatives.

Synthesis of (4-Aminophenyl)diphenylphosphine oxide [9]

This procedure involves the coupling of ethoxydiphenylphosphane with para-iodoaniline in the presence of a copper(I)iodide catalyst.

-

Reactants: Ethoxydiphenylphosphane, para-iodoaniline, copper(I)iodide, α-phenylethylamine.

-

Procedure: The reactants are combined and stirred at 110 °C overnight.

-

Work-up: The reaction mixture is cooled, filtered through celite, and the filtrate is evaporated. The resulting residue is recrystallized from diethyl ether to yield the product.

Synthesis of Aryldiphenylphosphine Oxides via Quaternization and Wittig Reaction [6]

This two-step process provides a versatile route to a variety of aryldiphenylphosphine oxides.

-

Step 1: Quaternization: A solution of methyldiphenylphosphine or benzyldiphenylphosphine and an aryl bromide in phenol is refluxed in the presence of NiBr₂. After the reaction, water is added to azeotropically remove the phenol, and the phosphonium salt is isolated by column chromatography.

-

Step 2: Wittig Reaction: The phosphonium salt, an aldehyde, and DBU are refluxed in acetonitrile or xylene. The solvent is then evaporated, and the product is isolated by preparative TLC.

Crystal Structure Analysis

The determination of the three-dimensional arrangement of atoms in a crystal is performed using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.[8][10]

Experimental Protocol for Single-Crystal X-ray Diffraction

A general workflow for the determination of the crystal structure of a small molecule like a diphenylphosphine oxide derivative is as follows:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.[11]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.

-

Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.[12]

Tabulated Crystallographic Data

The following tables summarize the crystallographic data for selected diphenylphosphine oxide derivatives.

Table 1: Crystal Data and Structure Refinement for (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide [13]

| Parameter | Value |

| Empirical formula | C₁₈H₁₈NOP |

| Formula weight | 295.31 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.133(3) Å, α = 90° |

| b = 15.111(5) Å, β = 108.85(2)° | |

| c = 10.893(4) Å, γ = 90° | |

| Volume | 1577.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.243 Mg/m³ |

| Absorption coefficient | 0.151 mm⁻¹ |

| F(000) | 624 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.16 to 28.28° |

| Final R indices [I>2sigma(I)] | R1 = 0.0543, wR2 = 0.1419 |

| R indices (all data) | R1 = 0.0815, wR2 = 0.1608 |

Table 2: Selected Bond Lengths for (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide [13]

| Bond | Length (Å) |

| P-O | 1.474(2) |

| P-C1 | 1.808(2) |

| P-C7 | 1.809(2) |

| P-C13 | 1.812(2) |

Table 3: Crystal Data for tert-butyldiphenylphosphine oxide [14]

| Parameter | Value |

| Empirical formula | C₁₆H₁₉OP |

| Formula weight | 258.28 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 6.3432(6) Å, α = 90° |

| b = 9.5219(9) Å, β = 101.665(10)° | |

| c = 12.4556(15) Å, γ = 90° | |

| Volume | 736.78(13) ų |

| Z | 2 |

Table 4: Selected Bond Lengths for tert-butyldiphenylphosphine oxide [14]

| Bond | Length (Å) |

| P-O | 1.490(1) |

Biological Activity and Signaling Pathways

Diphenylphosphine oxide derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities. A notable example is their role as inhibitors of Topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription.[15]

Inhibition of Topoisomerase I

Certain phosphine oxide indenoquinoline derivatives have been shown to inhibit TOP1, an important target in cancer therapy.[15] The inhibition of TOP1 leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Caption: Inhibition of Topoisomerase I by Diphenylphosphine Oxide Derivatives.

General Synthetic Workflow for Bioactive Derivatives

The development of new drug candidates often follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for the development of bioactive diphenylphosphine oxide derivatives.

Potential Role in Cancer Signaling Pathways

Given their activity as enzyme inhibitors, diphenylphosphine oxide derivatives have the potential to modulate various signaling pathways implicated in cancer. For instance, by inhibiting key enzymes, they could interfere with pathways that control cell proliferation, survival, and metastasis. While direct modulation of specific kinase pathways by diphenylphosphine oxides is an active area of research, their ability to induce apoptosis suggests an intersection with cell death signaling cascades.

Caption: Potential modulation of cancer signaling pathways by diphenylphosphine oxide derivatives.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of diphenylphosphine oxide derivatives, encompassing their synthesis, crystallographic analysis, and biological relevance. The presented data and protocols offer a valuable resource for researchers and professionals working in materials science and drug development. The ability to determine and understand the three-dimensional structure of these compounds is critical for designing new derivatives with tailored properties and for elucidating their mechanisms of action. Further research into the diverse biological activities of this class of compounds is warranted and holds promise for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Signal transduction--directed cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis. | Semantic Scholar [semanticscholar.org]

- 5. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]

- 15. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Diphenylphosphine Oxide: An In-depth Technical Guide

Introduction

Diphenylphosphine oxide (DPPO) is a key organophosphorus compound widely utilized in organic synthesis, catalysis, and materials science. Its versatile chemical nature makes it a valuable ligand in coordination chemistry and a precursor for the synthesis of various phosphine-containing molecules, including those with applications in drug development as ligands for metal-based therapeutics. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive overview of the spectroscopic data of diphenylphosphine oxide, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of diphenylphosphine oxide. The following tables summarize the characteristic chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities for ¹H, ¹³C, and ³¹P nuclei. The data is typically recorded in deuterated chloroform (CDCl₃) unless otherwise specified.

Table 1: ¹H, ¹³C, and ³¹P NMR Spectroscopic Data for Diphenylphosphine Oxide in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 8.07[1] | d, JP-H = 481.1 | P-H |

| 7.73 - 7.68[1] | m | 4H, ortho-protons of phenyl rings | |

| 7.59 - 7.55[1] | m | 2H, para-protons of phenyl rings | |

| 7.51 - 7.47[1] | m | 4H, meta-protons of phenyl rings | |

| ¹³C NMR | 132.4[1] | d, JP-C = 3.0 | para-Carbon |

| 131.2[1] | d, JP-C = 101.0 | ipso-Carbon | |

| 130.5[1] | d, JP-C = 12.0 | ortho-Carbon | |

| 128.8[1] | d, JP-C = 13.0 | meta-Carbon | |

| ³¹P NMR | 21.5[1] | d, JP-H = 481.1 | P atom |

m = multiplet, d = doublet

Infrared (IR) Spectroscopy Data

IR spectroscopy provides valuable information about the functional groups present in a molecule. For diphenylphosphine oxide, the key vibrational frequencies are associated with the P=O, P-H, and P-C bonds, as well as the phenyl rings.

Table 2: Key IR Absorption Bands for Diphenylphosphine Oxide

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2350 | ν(P-H) | P-H stretching |

| ~1180 | ν(P=O) | P=O stretching (phosphoryl group) |

| ~1439 | P-phenyl stretching | |

| ~1120 | P-phenyl stretching | |

| 3050 - 3080 | ν(C-H) | Aromatic C-H stretching |

| 1590, 1485, 1440 | ν(C=C) | Aromatic C=C ring stretching |

| 750 - 690 | δ(C-H) | Aromatic C-H out-of-plane bending |

The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film, or solution).[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols for obtaining NMR and IR spectra of diphenylphosphine oxide.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of high-purity diphenylphosphine oxide.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (based on a 400 MHz spectrometer):

-

¹H NMR:

-

Observe Frequency: 400 MHz

-

Number of Scans: 16-32

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Observe Frequency: 100 MHz

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

-

³¹P NMR:

-

Observe Frequency: 162 MHz

-

Number of Scans: 64-128

-

Acquisition Time: ~1 second

-

Relaxation Delay: 1-2 seconds

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H and ¹³C NMR, and an external standard (e.g., 85% H₃PO₄) for ³¹P NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of dry diphenylphosphine oxide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Visualization of Spectroscopic Analysis Workflow

The logical flow of analyzing a chemical compound like diphenylphosphine oxide using spectroscopic methods can be visualized as follows:

Caption: Workflow for the spectroscopic analysis of diphenylphosphine oxide.

References

An In-depth Technical Guide to the Molecular Structure and Photophysical Properties of Diphenylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphine oxide (DPPO), an organophosphorus compound with the chemical formula (C₆H₅)₂P(O)H, is a versatile molecule with significant applications in organic synthesis and materials science.[1][2] Its unique electronic and structural characteristics make it a valuable building block for the synthesis of chiral ligands, flame retardants, and photoinitiators. This technical guide provides a comprehensive overview of the molecular structure and photophysical properties of diphenylphosphine oxide, offering detailed experimental protocols and data to support researchers in their scientific endeavors.

Molecular Structure

The molecular structure of diphenylphosphine oxide has been determined through single-crystal X-ray diffraction studies, and the crystallographic data are available in the Cambridge Structural Database (CSD) under the deposition number 936826. The molecule adopts a tetrahedral geometry around the central phosphorus atom.

Table 1: Key Bond Lengths and Angles for Diphenylphosphine Oxide

| Parameter | Value |

| Bond Lengths (Å) | |

| P=O | 1.495 |

| P-C1 | 1.808 |

| P-C7 | 1.811 |

| P-H | 1.343 |

| **Bond Angles (°) ** | |

| O-P-C1 | 113.1 |

| O-P-C7 | 112.9 |

| C1-P-C7 | 107.1 |

| O-P-H | 111.4 |

| C1-P-H | 106.1 |

| C7-P-H | 105.9 |

Data obtained from the Cambridge Structural Database, CSD entry 936826.

Photophysical Properties

The photophysical properties of diphenylphosphine oxide are of significant interest for its application in photoactive materials. These properties are summarized below.

Table 2: Photophysical Properties of Diphenylphosphine Oxide

| Property | Value | Conditions |

| Absorption Maximum (λ_abs) | ~350-380 nm | In organic solvents[3][4] |

| Emission Maximum (λ_em) | Not available for neat DPPO | - |

| Photoluminescence Quantum Yield (Φ_PL) | Not available for neat DPPO | - |

| Excited-State Lifetime (τ) | Not available for neat DPPO | - |

Experimental Protocols

Synthesis of Diphenylphosphine Oxide via Grignard Reaction

This protocol outlines a common and effective method for the laboratory synthesis of diphenylphosphine oxide.[5][6][7][8]

Materials:

-

Diethyl phosphite

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the phenylmagnesium bromide Grignard reagent.

-

-

Reaction with Diethyl Phosphite:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of diethyl phosphite in anhydrous THF to the Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure diphenylphosphine oxide as a white solid.[2][7]

-

Measurement of Photoluminescence Quantum Yield (PLQY)

The absolute PLQY of a solid sample can be determined using an integrating sphere.[9][10][11][12]

Experimental Setup:

-

Fluorometer equipped with an integrating sphere.

-

Excitation source (e.g., Xenon lamp or laser).

-

Detector (e.g., photomultiplier tube or CCD).

-

Solid sample holder.

-

Reference material (for sphere calibration, e.g., a calibrated white standard).

Procedure:

-

Reference Spectrum (Empty Sphere):

-

Place the empty sample holder in the integrating sphere.

-

Measure the spectrum of the excitation light scattered by the sphere walls. This serves as the reference spectrum.

-

-

Sample Spectrum:

-

Place the solid diphenylphosphine oxide sample in the holder within the integrating sphere.

-

Excite the sample at a wavelength where it absorbs.

-

Measure the emission spectrum of the sample and the scattered excitation light.

-

-

Calculation:

-

The PLQY is calculated by comparing the integrated intensity of the emitted light from the sample to the integrated intensity of the absorbed light. The absorbed light is determined by the difference between the integrated intensity of the excitation light in the reference and sample measurements. The software accompanying the fluorometer typically performs these calculations automatically.

-

Measurement of Excited-State Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring excited-state lifetimes in the nanosecond range.[1][5]

Experimental Setup:

-

Pulsed light source with a high repetition rate (e.g., picosecond laser diode or Ti:Sapphire laser).

-

Sample holder.

-

Collection optics (lenses, filters).

-

Monochromator.

-

Single-photon sensitive detector (e.g., microchannel plate photomultiplier tube, MCP-PMT, or single-photon avalanche diode, SPAD).

-

TCSPC electronics (timing electronics).

Procedure:

-

Instrument Response Function (IRF):

-

Measure the temporal profile of the excitation pulse by scattering it from a non-fluorescent, scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). This provides the IRF of the system.

-

-

Sample Measurement:

-

Excite the diphenylphosphine oxide sample with the pulsed laser at an appropriate wavelength.

-

Collect the emitted fluorescence at the emission maximum.

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon for a large number of excitation cycles.

-

-

Data Analysis:

-

A histogram of the arrival times is generated, which represents the fluorescence decay profile.

-

The excited-state lifetime is determined by deconvolution of the measured fluorescence decay with the IRF and fitting the resulting data to an exponential decay function.

-

Structure-Property Relationship

The relationship between the molecular structure of diphenylphosphine oxide and its photophysical properties is a key area of interest. The tetrahedral geometry around the phosphorus atom and the electronic nature of the P=O bond and the phenyl rings influence the energy levels of the molecule and, consequently, its absorption and emission characteristics.

Caption: DPPO Structure-Property Pathway

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and photophysical characterization of diphenylphosphine oxide.

Caption: DPPO Synthesis Workflow

Caption: Photophysical Characterization Workflow

Conclusion

This technical guide has provided a detailed overview of the molecular structure and photophysical properties of diphenylphosphine oxide. While the structural parameters are well-defined through crystallographic studies, a comprehensive understanding of the intrinsic photophysical properties of the neat compound remains an area for further investigation. The provided experimental protocols for synthesis and characterization serve as a valuable resource for researchers working with this important organophosphorus compound. Further studies to elucidate the specific emission characteristics, quantum yield, and excited-state lifetime of pure diphenylphosphine oxide will be crucial for advancing its application in photochemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 3. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Quantum Yield and Photoluminescence Intensity Enhancement Effects of a Diphosphine Dioxide Ligand on a 6-Coordinate Eu(III)-β-Diketonate Complex with Low Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. Diphenylphosphine oxide | 4559-70-0 [chemicalbook.com]

- 8. Diphenylphosphine oxide | C12H11OP | CID 254003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. doras.dcu.ie [doras.dcu.ie]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

Solubility Profile of Diphenylphosphine Oxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenylphosphine oxide (DPPO) in various organic solvents. While quantitative public-domain data for DPPO is limited, this document outlines its general solubility behavior and furnishes a detailed experimental protocol for researchers to determine precise solubility values. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and other research areas where DPPO is utilized.

Introduction to Diphenylphosphine Oxide

Diphenylphosphine oxide is an organophosphorus compound with the chemical formula (C₆H₅)₂P(O)H. It exists as a white solid and is known to be soluble in polar organic solvents, while exhibiting slight solubility in water[1][2][3]. Its solubility is a critical parameter in various chemical processes, including its use in the synthesis of ligands for catalysis and as a reagent in organic synthesis[1][4]. Understanding its behavior in different solvents is essential for reaction optimization, purification, and formulation development.

Qualitative Solubility of Diphenylphosphine Oxide

Quantitative Solubility Data

A thorough search of publicly available scientific literature and chemical databases did not yield a comprehensive set of quantitative solubility data for diphenylphosphine oxide across a wide range of organic solvents. The data for the closely related compound, triphenylphosphine oxide (TPPO), is presented below to provide a general understanding of the solubility of aryl phosphine oxides.

Table 1: Quantitative Solubility of Triphenylphosphine Oxide (TPPO) in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Ethanol | Not Specified | ~2.0 |

| DMSO | Not Specified | ~0.3 |

| Dimethylformamide (DMF) | Not Specified | ~0.3 |

Note: This data is for Triphenylphosphine Oxide (TPPO) and is provided for illustrative purposes due to the lack of available quantitative data for Diphenylphosphine Oxide (DPPO).

The absence of readily available data for DPPO underscores the importance of experimental determination for specific applications. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining Diphenylphosphine Oxide Solubility

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent. This protocol outlines the steps for determining the solubility of diphenylphosphine oxide in an organic solvent of interest.

4.1. Materials and Equipment

-

Diphenylphosphine oxide (solid)

-

Organic solvent of choice

-

Analytical balance (accurate to ±0.1 mg)

-

Isothermal shaker or magnetic stirrer with hot plate

-

Temperature probe

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of diphenylphosphine oxide to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an isothermal shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. It is recommended to agitate for at least 24 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements yield the same solubility value.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the diphenylphosphine oxide (a temperature below its melting point of 56-57°C is recommended, under vacuum if necessary).

-

Continue drying until a constant weight of the vial containing the dried solute is achieved.

-

Record the final weight.

-

4.3. Data Calculation

The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

-

Mass of the dissolved solute: (Mass of vial + dried solute) - (Mass of empty vial)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of diphenylphosphine oxide solubility using the gravimetric method.

Caption: Experimental workflow for determining the solubility of diphenylphosphine oxide.

This comprehensive guide provides a foundational understanding of the solubility of diphenylphosphine oxide and a practical framework for its experimental determination. Researchers are encouraged to use the provided protocol to generate precise solubility data tailored to their specific solvent systems and experimental conditions.

References

- 1. Diphenylphosphine oxide | 4559-70-0 [chemicalbook.com]

- 2. Diphenylphosphine oxide | 4559-70-0 [amp.chemicalbook.com]

- 3. Diphenylphosphine oxide CAS#: 4559-70-0 [amp.chemicalbook.com]

- 4. Diphenylphosphine oxide 97 4559-70-0 [sigmaaldrich.com]

- 5. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Applications of Diphenylphosphine Oxide in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphine oxide (DPPO) is a highly versatile and valuable reagent in modern organic synthesis. Its unique chemical properties have led to its application in a wide range of transformations, from classic named reactions to novel catalytic processes. This document provides detailed application notes, experimental protocols, and mechanistic insights into the key uses of diphenylphosphine oxide and its derivatives.

The Mitsunobu Reaction: From Stoichiometric Byproduct to Catalytic Mediator

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[1] While triphenylphosphine is traditionally used, leading to the formation of triphenylphosphine oxide as a stoichiometric byproduct, recent advancements have showcased the use of diphenylphosphine oxide derivatives in catalytic versions of this reaction.[2]

Data Presentation

| Entry | Alcohol | Nucleophile | Product | Yield (%) | Reference |

| 1 | Cholestane-3β-ol | Benzoic acid | 3α-Cholestanyl benzoate | 80 | [3] |

| 2 | (S)-1-Phenylethanol | Phthalimide | (R)-N-(1-Phenylethyl)phthalimide | 95 | [4] |

| 3 | Geraniol | Acetic Acid | Geranyl acetate | 88 | [1] |

| 4 | (-)-Menthol | 4-Nitrobenzoic acid | (+)-Menthyl 4-nitrobenzoate | 92 | [2] |

| 5 | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 2-Hydroxypyridine | 2-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine | 91 | [5] |

Experimental Protocols

Classical Mitsunobu Reaction Protocol

This protocol describes a general procedure for the Mitsunobu reaction using triphenylphosphine, which generates triphenylphosphine oxide as a byproduct.

Materials:

-

Alcohol (1.0 eq)

-

Nucleophile (e.g., carboxylic acid, phthalimide) (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure: [4]

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 4-24 hours, monitoring its progress by thin-layer chromatography (TLC). The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product is then purified by column chromatography to separate the desired product from the triphenylphosphine oxide and the hydrazine byproduct.

Mandatory Visualization

Caption: The catalytic cycle of the Mitsunobu reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes, typically with high E-selectivity.[6][7] This reaction utilizes a phosphonate-stabilized carbanion, which is generated by deprotonation of an alkylphosphonate. The resulting phosphonate carbanion then reacts with an aldehyde or ketone to afford an alkene and a water-soluble phosphate byproduct, which simplifies purification compared to the traditional Wittig reaction.[8]

Data Presentation

| Entry | Aldehyde/Ketone | Phosphonate Reagent | Base | Product | Yield (%) | E/Z Ratio | Reference |

| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH | Ethyl cinnamate | 95 | >95:5 | [6] |

| 2 | Cyclohexanone | Diethyl (cyanomethyl)phosphonate | NaOEt | Cyclohexylideneacetonitrile | 85 | - | [9] |

| 3 | 4-Nitrobenzaldehyde | Trimethyl phosphonoacetate | K₂CO₃ | Methyl 4-nitrocinnamate | 92 | >98:2 | [10] |

| 4 | Isobutyraldehyde | Diethyl (2-oxopropyl)phosphonate | LiOH | 5-Methyl-3-hexen-2-one | 88 | 90:10 | [11] |

| 5 | Acetaldehyde | Still-Gennari Phosphonate | KHMDS | Ethyl (Z)-2-butenoate | 85 | 5:95 | [8] |

Experimental Protocols

Typical Horner-Wadsworth-Emmons Protocol (E-selective)

Materials:

-

Alkylphosphonate (1.0 eq)

-

Aldehyde or Ketone (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure: [6]

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the alkylphosphonate (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride (1.1 eq) portion-wise to the stirred solution. Hydrogen gas will be evolved.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography.

Mandatory Visualization

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.

The Appel Reaction: Catalytic Conversion of Alcohols to Alkyl Halides

The Appel reaction provides a mild and effective method for the conversion of primary and secondary alcohols to the corresponding alkyl halides using a combination of a triarylphosphine and a carbon tetrahalide.[12] Triphenylphosphine oxide is generated as a stoichiometric byproduct.[13] Recent developments have focused on catalytic versions of the Appel reaction, where the phosphine oxide is reduced in situ to regenerate the active phosphine catalyst.[14]

Data Presentation

| Entry | Alcohol | Halogenating System | Product | Yield (%) | Reference |

| 1 | 1-Octanol | CCl₄ / PPh₃ | 1-Chlorooctane | 90 | [12] |

| 2 | (R)-2-Butanol | CBr₄ / PPh₃ | (S)-2-Bromobutane | 85 | [13] |

| 3 | Cinnamyl alcohol | CCl₄ / PPh₃ (catalytic), (COCl)₂ | Cinnamyl chloride | 92 | [15] |

| 4 | Geraniol | CBr₄ / PPh₃ | Geranyl bromide | 95 | [12] |

| 5 | Benzyl alcohol | BrCCl₃ / PPh₃ | Benzyl bromide & Benzyl chloride | 86 (mixture) | [16] |

Experimental Protocols

Catalytic Appel Reaction Protocol

This protocol describes a catalytic Appel reaction for the bromination of an alcohol.

Materials: [14]

-

Alcohol (1.0 eq)

-

5-Phenyldibenzophosphole (catalyst, 10 mol%)

-

Diphenylsilane (1.1 eq)

-

Diethyl bromomalonate (1.5 eq)

-

Acetonitrile (0.1 M solution)

Procedure: [14]

-

To a dry two-neck flask equipped with a stirring bar and a condenser, add the 5-phenyldibenzophosphole (10 mol%).

-

Under an inert atmosphere, add acetonitrile, diphenylsilane (1.1 eq), and the alcohol (1.0 eq) via syringe.

-

Slowly add the diethyl bromomalonate (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Extract the reaction mixture with pentane.

-

The combined organic extracts are concentrated, and the crude product is purified by column chromatography.

Mandatory Visualization

Caption: The mechanism of the Appel reaction.

Diphenylphosphine Oxide in Catalysis: The Buchwald-Hartwig Amination

While bulky electron-rich phosphine ligands are hallmarks of the Buchwald-Hartwig amination, phosphine oxides can play a crucial role as ligands or pre-ligands in palladium-catalyzed cross-coupling reactions.[17] They can stabilize the palladium catalyst, preventing decomposition and leading to improved reaction outcomes.

Data Presentation

| Entry | Aryl Halide | Amine | Ligand/Precatalyst | Base | Product | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | N-(4-Methylphenyl)aniline | 92 |[17] | | 2 | 1-Bromo-4-fluorobenzene | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 4-(4-Fluorophenyl)morpholine | 95 |[18] | | 3 | Chlorobenzene | Diphenylamine | Pd-NIXANTPHOS | NaOtBu | Triphenylamine | 98 |[18] | | 4 | 2-Bromopyridine | n-Butylamine | Pd₂(dba)₃ / dppf | NaOtBu | N-Butylpyridin-2-amine | 88 |[19] | | 5 | 1-Iodo-3-methoxybenzene | Pyrrolidine | Pd(OAc)₂ / P(o-Tol)₃ | NaOtBu | 1-(3-Methoxyphenyl)pyrrolidine | 90 |[20] |

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

Materials:

-

Aryl halide (1.0 eq)

-

Amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure: [19]

-

To a glovebox or a flame-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.

-

Add the aryl halide and the amine.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualization

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Reductive Functionalization of Carbonyls

A recent and innovative application of diphenylphosphine oxide is in the direct reductive functionalization of aldehydes and ketones.[21][22] This methodology allows for the efficient synthesis of tertiary amines, ethers, and other functional groups, avoiding the use of harsh reagents or multi-step sequences.[23]

Data Presentation

| Entry | Carbonyl Compound | Nucleophile | Product | Yield (%) | Reference |

| 1 | 4-Methoxybenzaldehyde | Morpholine | 4-(4-Methoxybenzyl)morpholine | 95 | [21] |

| 2 | Benzaldehyde | Dibenzylamine | N-Benzyl-N-(phenylmethyl)amine | 92 | [21] |

| 3 | 4-Chlorobenzaldehyde | Phenol | 1-Chloro-4-(phenoxymethyl)benzene | 88 | [21] |

| 4 | 2-Naphthaldehyde | 1-Methylpiperazine | 1-Methyl-4-(naphthalen-2-ylmethyl)piperazine | 91 | [21] |

| 5 | 3-Pyridinecarboxaldehyde | Pyrrolidine | 3-(Pyrrolidin-1-ylmethyl)pyridine | 85 | [21] |

Experimental Protocols

General Protocol for Reductive Amination with Diphenylphosphine Oxide

Materials: [21]

-

Carbonyl compound (aldehyde or ketone) (1.0 eq)

-

Secondary amine (1.2 eq)

-

Diphenylphosphine oxide (Ph₂P(O)H) (1.2 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN)

Procedure: [21]

-

In a Schlenk tube under a nitrogen atmosphere, combine the carbonyl compound (1.0 eq), secondary amine (1.2 eq), diphenylphosphine oxide (1.2 eq), and cesium carbonate (2.0 eq).

-

Add acetonitrile as the solvent.

-

Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Caption: Proposed pathway for reductive amination with diphenylphosphine oxide.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Appel reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. researchgate.net [researchgate.net]

- 16. sciforum.net [sciforum.net]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. jk-sci.com [jk-sci.com]

- 20. macmillan.princeton.edu [macmillan.princeton.edu]

- 21. Direct carbonyl reductive functionalizations by diphenylphosphine oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Direct carbonyl reductive functionalizations by diphenylphosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Direct carbonyl reductive functionalizations by diphenylphosphine oxide | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Diphenylphosphine Oxide in Olefination Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of diphenylphosphine oxide and its derivatives in Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These powerful olefination methods offer versatile strategies for the synthesis of a wide range of alkenes, which are crucial structural motifs in numerous pharmaceuticals and biologically active compounds.

Introduction

Diphenylphosphine oxide is a versatile reagent in organic synthesis. Its derivatives can be employed in two main types of olefination reactions:

-

Wittig Reaction: This reaction utilizes a phosphonium ylide, which is typically prepared from a phosphonium salt. In the context of this document, we will explore a non-traditional Wittig reaction where a phosphonium salt containing a diphenylphosphine group is used to synthesize aryldiphenylphosphine oxides.

-

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction employs a phosphonate carbanion, which generally offers higher reactivity and produces easily removable, water-soluble byproducts. We will discuss the "Horner-Wittig" variation where the phosphine oxide itself is part of the reagent, influencing the stereochemical outcome of the reaction.

These methods provide reliable pathways for the formation of carbon-carbon double bonds with varying degrees of stereocontrol, making them indispensable tools in the synthesis of complex molecules.

Non-Traditional Wittig Reaction for the Synthesis of Aryldiphenylphosphine Oxides

A notable application of a Wittig-type reaction involving a diphenylphosphine moiety is in the synthesis of aryldiphenylphosphine oxides. This two-step method involves the quaternization of a tertiary diphenylphosphine with an aryl bromide, followed by a Wittig reaction with an aldehyde. In this non-traditional approach, the desired product is the phosphine oxide itself, with the alkene being a byproduct.

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General workflow for the synthesis of aryldiphenylphosphine oxides via a Wittig reaction.

Quantitative Data

The yields of aryldiphenylphosphine oxides vary depending on the phosphonium salt and the aldehyde used. The following table summarizes representative yields from the literature.

| Entry | Phosphonium Salt | Aldehyde | Product | Yield (%) |

| 1 | (4-Methoxyphenyl)methyldiphenylphosphonium bromide | Furan-2-carbaldehyde | (4-Methoxyphenyl)diphenylphosphine oxide | 55 |

| 2 | (4-Fluorophenyl)methyldiphenylphosphonium bromide | Furan-2-carbaldehyde | (4-Fluorophenyl)diphenylphosphine oxide | 78 |

| 3 | (4-Chlorophenyl)methyldiphenylphosphonium bromide | Furan-2-carbaldehyde | (4-Chlorophenyl)diphenylphosphine oxide | 85 |

| 4 | (4-Bromophenyl)methyldiphenylphosphonium bromide | p-Chlorobenzaldehyde | (4-Bromophenyl)diphenylphosphine oxide | 90 |

| 5 | (3-Methoxyphenyl)methyldiphenylphosphonium bromide | Furan-2-carbaldehyde | (3-Methoxyphenyl)diphenylphosphine oxide | 62 |

Experimental Protocol: Synthesis of Aryldiphenylphosphine Oxides via Wittig Reaction

This protocol is adapted from the work of Zhong and Huang.

Materials:

-

Appropriate phosphonium salt (0.5 mmol)

-

Aldehyde (e.g., furan-2-carbaldehyde or p-chlorobenzaldehyde) (0.5 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.65 mmol)

-

Acetonitrile or xylene (3 mL)

-

Round-bottom flask (25 mL)

-

Standard glassware for reflux and workup

-

Preparative Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, DCM/EtOAc)

Procedure:

-

To a 25 mL round-bottom flask, add the phosphonium salt (0.5 mmol), the aldehyde (0.5 mmol), DBU (0.65 mmol), and the chosen solvent (acetonitrile or xylene, 3 mL).

-

Heat the mixture to reflux and maintain for 9 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Isolate the crude product and purify it by preparative TLC using a mixture of dichloromethane and ethyl acetate (typically 2:1, v/v) as the eluent to obtain the pure aryldiphenylphosphine oxide.

Horner-Wittig Reaction with β-Aminoalkyl-diphenylphosphine Oxides

In a traditional application, diphenylphosphine oxide derivatives are used as reagents to synthesize alkenes. The Horner-Wittig reaction, a variation of the HWE reaction, employs phosphine oxides directly. The lithium derivatives of β-aminoalkyl-diphenylphosphine oxides react with aldehydes and ketones to form β-hydroxyphosphine oxide intermediates. These intermediates can then be separated and subsequently eliminated to yield stereochemically defined N-allyl amines.

General Reaction Scheme

The reaction proceeds through the formation and subsequent elimination of a β-hydroxyphosphine oxide intermediate.

Caption: General workflow for the Horner-Wittig reaction of β-aminoalkyl-diphenylphosphine oxides.

Diastereoselectivity

A key feature of this reaction is the ability to separate the diastereoisomeric β-hydroxyphosphine oxide intermediates. This separation allows for the stereospecific synthesis of either the (E)- or (Z)-alkene, as the elimination step is a syn-elimination. The erythro intermediate leads to the (Z)-alkene, while the threo intermediate yields the (E)-alkene.

Experimental Protocol: Horner-Wittig Reaction of β-Aminoalkyl-diphenylphosphine Oxides

The following is a general procedure based on the work of Warren and coworkers. Specific conditions may vary depending on the substrates.

Materials:

-

β-Aminoalkyl-diphenylphosphine oxide

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde or ketone

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

-

Chromatography supplies for separation of diastereomers

-

Base for elimination (e.g., sodium hydride)

Procedure:

Step 1: Formation and Separation of β-Hydroxyphosphine Oxide Intermediates

-

Dissolve the β-aminoalkyl-diphenylphosphine oxide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add n-butyllithium dropwise and stir the mixture for a specified time to ensure complete deprotonation.

-

Add the aldehyde or ketone dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Separate the diastereoisomeric β-hydroxyphosphine oxide intermediates by column chromatography.

Step 2: Elimination to Form the Alkene

-

Dissolve the isolated diastereomer of the β-hydroxyphosphine oxide in a suitable solvent (e.g., THF or DMF).

-

Add a base (e.g., sodium hydride) and heat the mixture to effect syn-elimination.

-